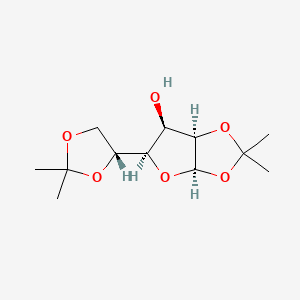

1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol: is a derivative of glucose, commonly known as diacetone-D-glucose. It is a protected form of glucose where the hydroxyl groups at positions 1, 2, 5, and 6 are masked by isopropylidene groups. This compound is widely used in organic synthesis due to its stability and reactivity.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

Research indicates that this compound may exhibit promising pharmacological properties. Its structural features suggest potential activity as an antiviral or anticancer agent. The presence of dioxole and tetrahydrofuran rings may contribute to its biological activity by enhancing solubility and bioavailability in biological systems.

Case Studies

Recent studies have focused on the synthesis of derivatives of this compound to evaluate their efficacy against specific targets. For instance:

- A study investigated its derivatives for selective binding to adenosine receptors, which are crucial in various physiological processes and disease states .

- Another research highlighted the synthesis of related compounds with modifications aimed at improving their therapeutic profiles against cancer cells .

Materials Science

Polymer Chemistry

The compound's unique structure makes it a candidate for use in polymer synthesis. Its ability to form stable linkages can be exploited to create new polymeric materials with desirable mechanical and thermal properties.

Applications in Coatings and Adhesives

Due to its chemical stability and potential for functionalization, this compound can be utilized in the development of advanced coatings and adhesives that require high durability and resistance to environmental degradation.

Synthetic Intermediate

Building Block for Complex Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations:

- Alkylation and Acylation Reactions : The hydroxyl group can undergo alkylation or acylation to introduce new functionalities.

- Formation of Heterocycles : The structural framework facilitates the synthesis of complex heterocyclic compounds that are valuable in pharmaceuticals .

Mécanisme D'action

Target of Action

1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose is a derivative of glucose . It is primarily used as a starting material in the synthesis of various biologically active compounds . The primary targets of this compound are the enzymes and proteins involved in these synthesis processes.

Mode of Action

This compound is often used as a protective group in carbohydrate chemistry . The isopropylidene groups protect the hydroxyl groups on the glucose molecule from unwanted reactions during synthesis . This allows for selective manipulation of the molecule during the synthesis of more complex compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific compounds being synthesized. It is generally involved in the synthesis of biologically active compounds such as l-acovenose, 6-deoxy-l-idose, and carbanucleoside enantiomers . It can also be used to create vinyl ether-based chiral carbohydrate synthons .

Analyse Biochimique

Biochemical Properties

1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose plays a significant role in biochemical reactions due to its structure, which allows for selective manipulation of hydroxyl groups. It interacts with enzymes such as oxidoreductases and transferases, facilitating oxidation and reduction reactions. The compound’s isopropylidene groups provide protection to specific hydroxyl groups, making it a valuable intermediate in the synthesis of complex carbohydrates and nucleosides .

Cellular Effects

This compound influences various cellular processes by acting as a substrate for enzymatic reactions. It affects cell signaling pathways and gene expression by modulating the activity of enzymes involved in these processes. Additionally, it impacts cellular metabolism by participating in the synthesis of essential biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. It can inhibit or activate enzymes by altering their conformation or by providing a protective group that prevents unwanted side reactions. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and breakdown of complex carbohydrates. The compound also affects metabolic flux and metabolite levels by modulating enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The localization of the compound can impact its activity and function within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol can be synthesized by reacting glucose with acetone in the presence of an acid catalyst. The reaction typically involves:

- Dissolving glucose in acetone.

- Adding an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Neutralizing the reaction mixture with a base like sodium bicarbonate.

- Extracting the product with an organic solvent such as dichloromethane.

- Purifying the product by recrystallization or chromatography.

Industrial Production Methods: The industrial production of (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol follows similar steps but on a larger scale. The process involves:

- Using large reactors for the reaction.

- Employing continuous extraction and purification systems to handle large volumes.

- Ensuring strict control of reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as allofuranose.

Reduction: Reduction reactions can convert it into different sugar alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is used for substitution reactions.

Major Products Formed:

Oxidation: Allofuranose derivatives.

Reduction: Sugar alcohols.

Substitution: Tosylated derivatives.

Comparaison Avec Des Composés Similaires

- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose

- 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose

Comparison:

- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose: Similar in structure but differs in the stereochemistry at certain positions.

- 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose: Another isomer with different stereochemistry, leading to variations in reactivity and applications.

Uniqueness: (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and makes it suitable for particular synthetic applications that other isomers may not be able to achieve.

Activité Biologique

The compound (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a complex organic molecule with potential biological activities. Its unique structural features make it a candidate for various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound is characterized by its intricate dioxolane and tetrahydrofuro structures. The IUPAC name highlights its stereochemistry and functional groups that may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O₇ |

| Molecular Weight | 274.29 g/mol |

| IUPAC Name | (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |

Biological Activity Overview

Research into the biological activity of this compound has focused on several key areas:

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. The presence of dioxolane rings is often associated with increased activity against various bacterial strains. Preliminary tests suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases. Compounds with dioxolane structures have been reported to modulate inflammatory pathways. Investigations into this compound's ability to reduce pro-inflammatory cytokines are ongoing. Initial results indicate potential efficacy in reducing inflammation in vitro.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific enzymes or receptors involved in inflammatory responses and microbial resistance.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.

- Methodology : Disk diffusion method was employed.

- Results : The compound showed significant inhibition zones compared to control groups.

-

Investigation of Anti-inflammatory Effects :

- Objective : To assess the effect on TNF-alpha and IL-6 levels in macrophages.

- Methodology : ELISA assays were conducted after treatment with the compound.

- Results : A marked reduction in cytokine levels was observed at higher concentrations.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Antioxidant Activity : Some derivatives of similar compounds have shown antioxidant properties. Future studies may explore whether this compound exhibits similar effects.

- Cytotoxicity Studies : Assessments on human cancer cell lines are necessary to determine any potential cytotoxic effects that could be beneficial in cancer therapy.

Propriétés

Numéro CAS |

14686-89-6 |

|---|---|

Formule moléculaire |

C12H20O6 |

Poids moléculaire |

260.28 g/mol |

Nom IUPAC |

(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |

InChI |

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7+,8-,9+,10+/m0/s1 |

Clé InChI |

KEJGAYKWRDILTF-SQXHDICFSA-N |

SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C |

SMILES isomérique |

CC1(OC[C@H](O1)[C@H]2[C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C |

SMILES canonique |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C |

Synonymes |

1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose; |

Origine du produit |

United States |

Q1: What is the structural significance of 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose?

A: 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose exhibits a distinct bicyclic structure with two fused five-membered rings. [] X-ray crystallography reveals that both of these five-membered rings adopt an envelope conformation. [] This specific spatial arrangement contributes to the molecule's overall reactivity and its ability to act as a chiral auxiliary.

Q2: How does 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose function as a chiral auxiliary in organic synthesis?

A: This compound can be attached to other molecules, influencing the stereochemical outcome of subsequent reactions. Specifically, it has been successfully employed as a chiral auxiliary in the diastereoselective C-methylation of ester enolates. [] This means it helps control which stereoisomer (molecules with the same connectivity but different 3D arrangement) is formed preferentially during the reaction.

Q3: What factors influence the stereoselectivity when using 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose as a chiral auxiliary?

A: Research indicates that the choice of base used for enolate generation significantly impacts the stereoselectivity of C-methylation reactions involving this compound. [] For instance, lithium 2,2,6,6-tetramethylpiperide (LTMP) leads to a higher preference for the (R)-enantiomer compared to lithium hexamethyldisilazanide (LHMDS). [] This suggests that the base is involved in a "post-enolization complex," which influences the facial selectivity during the alkylation step.

Q4: Beyond C-methylation, what other synthetic applications of 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose are reported in the literature?

A: This compound serves as a valuable starting material for synthesizing modified sugar molecules. Researchers have utilized it to synthesize 6-deoxy-3-O-methyl-D-gulose and, for the first time, L-acofriose (6-deoxy-3-O-methyl-L-mannose) — a sugar found in certain cardiac glycosides. [] These syntheses involved various chemical transformations, including methylation, hydrolysis, epoxide ring-opening, and sulfonate displacement reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.